REACTION_CXSMILES
|
[CH2:1]1[C@@H:6](O)[C@@H:5]([OH:8])[C@H:4]([OH:9])[CH2:3][C@@:2]1([C:11]([OH:13])=[O:12])[OH:10].CN(C=O)C.C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOC(C)=O>[OH:10][C:2]12[CH2:1][CH:6]([O:13][C:11]1=[O:12])[CH:5]([OH:8])[CH:4]([OH:9])[CH2:3]2
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1[C@@](C[C@H]([C@@H]([C@@H]1O)O)O)(O)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the slurry stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 200 ml round-bottom flask fitted with a stirring bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 26 h
|
Duration
|
26 h
|
Type
|
CUSTOM
|
Details
|
the completion of reaction
|
Type
|
ADDITION
|
Details
|
was added to the cooled reaction mixture
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
The collected solid was again stirred with a 1:1 mixture of EtOAc and 17eptanes (100 mL) for 1 hr at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
with a 1:1 mixture of EtOAc and 17eptanes (100 mL)
|
Type
|
CUSTOM
|
Details
|
the precipitate collected
|
Name
|
|
Type
|
product
|
Smiles
|
OC12CC(C(C(OC1=O)C2)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[C@@H:6](O)[C@@H:5]([OH:8])[C@H:4]([OH:9])[CH2:3][C@@:2]1([C:11]([OH:13])=[O:12])[OH:10].CN(C=O)C.C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOC(C)=O>[OH:10][C:2]12[CH2:1][CH:6]([O:13][C:11]1=[O:12])[CH:5]([OH:8])[CH:4]([OH:9])[CH2:3]2
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1[C@@](C[C@H]([C@@H]([C@@H]1O)O)O)(O)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the slurry stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 200 ml round-bottom flask fitted with a stirring bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 26 h
|
Duration
|
26 h
|
Type
|
CUSTOM
|
Details
|
the completion of reaction
|
Type
|
ADDITION
|
Details
|
was added to the cooled reaction mixture
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
The collected solid was again stirred with a 1:1 mixture of EtOAc and 17eptanes (100 mL) for 1 hr at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
with a 1:1 mixture of EtOAc and 17eptanes (100 mL)
|
Type
|
CUSTOM
|
Details
|
the precipitate collected
|
Name
|
|
Type
|
product
|
Smiles
|
OC12CC(C(C(OC1=O)C2)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |